2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid
Description
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H14O4/c1-9-6-13(18-12(9)8-14(15)16)10-4-3-5-11(7-10)17-2/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
FSZNGCXCVZFBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC(=CC=C2)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic Acid
Starting Materials and General Strategy
The synthesis typically begins from substituted furfural derivatives or related furan carbaldehydes, which provide the furan core. Key starting materials include:
- 3-Methoxybenzaldehyde or its derivatives for the aryl substituent.
- 2-Methylfuran or 2-methylfuran-3-carboxaldehyde for the furan ring with methyl substitution.
- Malonic acid or its esters for the introduction of the acetic acid side chain.
The general synthetic approach involves:
- Formation of the substituted furan ring with the aryl group at the 5-position.
- Introduction of the acetic acid substituent at the 2-position of the furan ring.
- Functional group transformations and purification steps.
Key Preparation Methods
Condensation of Furan-2-carbaldehydes with Malonic Acid
One established method involves the Knoevenagel condensation of substituted furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids, which can be further modified to the target acetic acid derivative.
- Reaction conditions: The condensation is typically catalyzed by weak bases or ammonium acetate under reflux conditions.
- Outcome: The reaction yields E-isomers predominantly, with some cases of E/Z isomer mixtures depending on substituents.
- Example: Condensation of 2-methylfuran-3-carbaldehyde with malonic acid yields 3-(3-methylfuran-2-yl)propenoic acid, which can be further functionalized.
Hydroarylation of Carbon–Carbon Double Bonds
Hydroarylation reactions enable the introduction of the 3-methoxyphenyl group onto the furan ring:
- Catalysts: Strong Brønsted acids such as triflic acid (CF3SO3H) or Lewis acids like aluminum chloride (AlCl3).
- Process: The arylation of propenoic acid derivatives or their esters with arenes (e.g., anisole for methoxyphenyl substitution) under acidic conditions leads to selective addition at the furan ring.
- Yields: Hydroarylation under triflic acid conditions generally provides higher yields compared to Lewis acid catalysis.
- Temperature: Reactions are often carried out at 0 °C to room temperature for 0.25–2 hours.
Esterification and Hydrolysis
- Esters of the acetic acid derivatives are often prepared by esterification of the carboxylic acid with alcohols under acidic catalysis.
- Subsequent hydrolysis of esters under basic or acidic conditions affords the free acid, this compound.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | 2-Methylfuran-3-carbaldehyde + Malonic acid, ammonium acetate, reflux | 3-(3-Methylfuran-2-yl)propenoic acid | Predominantly E-isomer |
| 2 | Hydroarylation | 3-(3-Methylfuran-2-yl)propenoic acid + 3-methoxybenzene, TfOH or AlCl3, 0 °C to r.t. | 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]propenoic acid | TfOH preferred for higher yield |
| 3 | Reduction or Hydrogenation | Catalytic hydrogenation (if needed) | Saturated derivative | Optional depending on double bond status |
| 4 | Hydrolysis/Esterification | Acid or base hydrolysis or esterification | This compound or ester | Final purification by crystallization or chromatography |
Analytical and Structural Confirmation
The synthesized compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the furan ring and the presence of the methoxyphenyl group.
- Infrared (IR) Spectroscopy: Identification of characteristic carboxylic acid C=O stretch (~1700 cm^-1) and furan ring vibrations.
- Elemental Analysis: Confirms the molecular formula consistency.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight.
- Chromatographic Purity: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure purity and reaction completion.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under acidic conditions. In studies of structurally analogous compounds, potassium permanganate (KMnO₄) in H₂SO₄ oxidizes the furan moiety to a γ-ketobutenolide derivative. For example:
This reaction proceeds via electrophilic attack on the α-position of the furan oxygen, yielding a diketone intermediate that cyclizes to form the lactone .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 2 hr | γ-Ketobutenolide derivative | 68% |
| CrO₃ | AcOH, reflux, 4 hr | Furan-2,3-dione | 45% |
Reduction Reactions
The acetic acid side chain and substituents on the phenyl ring are amenable to reduction:
-
Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH.
-
Methoxy group demethylation : BBr₃ in CH₂Cl₂ selectively cleaves the methoxy group to a hydroxyl group .
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid | Primary alcohol | >90% |
| BBr₃ | Methoxy group | Phenolic hydroxyl | 85% |
Electrophilic Substitution on the Aromatic Ring
The 3-methoxyphenyl group undergoes directed electrophilic substitution. Nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) occur predominantly at the para position relative to the methoxy group :
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | 3-Methoxy-4-nitrophenyl | 72% |
| Br₂/FeBr₃ | Para | 3-Methoxy-4-bromophenyl | 65% |
Esterification and Amide Formation
The carboxylic acid group participates in esterification and amide coupling:
-
Esterification : HCl-catalyzed reaction with methanol yields the methyl ester.
-
Amide formation : DCC/DMAP-mediated coupling with amines produces biologically active derivatives .
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Esterification | CH₃OH/HCl | Methyl ester | Prodrug synthesis |
| Amide coupling | DCC/DMAP | Antimicrobial amides (MIC: 15–30 µg/mL) | Drug development |
Acid-Catalyzed Cyclization
Under strong Brønsted acids (e.g., TfOH), the compound undergoes cyclization to form benzofuran derivatives. This proceeds via protonation of the furan oxygen, followed by intramolecular electrophilic attack :
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| CF₃SO₃H (TfOH) | 25°C, 1 hr | Tricyclic benzofuran | 58% |
Stability Under Hydrolytic Conditions
The compound is stable in neutral aqueous solutions but undergoes hydrolysis in basic media (pH > 10), cleaving the furan-acetic acid linkage :
Key Research Findings
-
Antimicrobial activity : Amide derivatives exhibit MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Electrophilic reactivity : The methoxyphenyl group directs substitutions to the para position with >65% yields .
-
Synthetic utility : Acid-catalyzed cyclization offers a route to tricyclic scaffolds for drug discovery .
Scientific Research Applications
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Analogues
Key Observations :
- Furan vs. Isoxazole-containing analogues (e.g., ) introduce an additional heteroatom (N), altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with nitro groups (e.g., ), which are electron-withdrawing. This difference influences reactivity and biological target interactions .
Comparison with Analogues :
- Furoic Acids : Direct oxidation of furfuryl alcohols or aldehydes is common for furoic acids (e.g., ), differing from the Meldrum’s acid route used for acetic acid derivatives.
- Nitro-Substituted Analogues : Require nitration steps (e.g., ), introducing safety and selectivity challenges absent in methoxy-substituted compounds.
Key Observations :
- Methoxy vs. Hydroxy Groups : 3-Methoxyphenyl substituents (as in the target compound) may reduce tyrosinase inhibition compared to hydroxylated analogues (e.g., 3-hydroxyphenylacetic acid, IC50 = 1.48 mM ), due to decreased hydrogen-bonding capacity.
- Anti-inflammatory Potential: The acetic acid moiety and aromatic system align with indomethacin-like activity (COX inhibition ), though direct evidence is needed.
Physicochemical Properties
- Solubility : The acetic acid group enhances water solubility compared to ester or amide derivatives (e.g., methyl esters in ).
Biological Activity
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a furan ring substituted with a methoxyphenyl group and an acetic acid moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds with furan derivatives often exhibit significant antioxidant properties. A study evaluating various furan derivatives demonstrated that those similar to this compound showed considerable radical scavenging activities, suggesting potential protective effects against oxidative stress.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10.5 | Antioxidant |
| Compound B | 15.0 | Antioxidant |
| This compound | TBD | Antioxidant |
2. Antimicrobial Activity
The antimicrobial efficacy of furan derivatives, including this compound, has been explored against various pathogens. In vitro studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. Similar compounds have been shown to inhibit tyrosinase activity effectively. The structure-activity relationship studies suggest that modifications in the furan ring significantly influence inhibitory potency.
The mechanisms through which this compound exerts its biological effects may include:
- Radical Scavenging : The presence of hydroxyl groups in the structure can donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition : Compounds like this may bind to active sites on enzymes such as tyrosinase, preventing substrate access and reducing enzymatic activity.
Case Studies
Several case studies have reported on the biological activities of similar compounds:
- Antioxidant Efficacy : A study demonstrated that derivatives of furan exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants.
- Antimicrobial Properties : Another investigation revealed that furan-based compounds displayed potent antimicrobial activity against various pathogens, supporting their potential use in treating infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid?
- Methodology :
- Step 1 : Start with a furan precursor (e.g., 3-methylfuran-2-carboxylic acid derivatives) and introduce the 3-methoxyphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using Pd catalysts) .
- Step 2 : Functionalize the furan ring with an acetic acid moiety via ester hydrolysis or alkylation, ensuring regioselectivity using protecting groups (e.g., methyl ester hydrolysis under acidic conditions) .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and absence of impurities. Compare chemical shifts with analogous benzofuran derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water mixture) and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode (expected [M+H] peak for CHO: 258.09) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodology :
- Solubility : Use aprotic solvents (e.g., DMSO, DMF) for reactions; dilute aqueous solubility necessitates buffered solutions (pH 6–8) for biological assays .
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 3-methoxyphenyl group?
- Methodology :
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) with ligand systems (e.g., SPhos) to enhance coupling efficiency .
- Temperature Control : Optimize microwave-assisted synthesis (80–120°C, 30 min) to reduce side reactions (e.g., dehalogenation) .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to remove residual Pd, improving purity >95% .
Q. How to resolve discrepancies between crystallographic data and computational structural models?
- Methodology :
- Density Functional Theory (DFT) : Perform geometry optimization (B3LYP/6-31G*) and compare bond lengths/angles with X-ray data (e.g., C–O bond: 1.36 Å experimental vs. 1.38 Å calculated) .
- Electron Density Maps : Analyze Hirshfeld surfaces to identify weak interactions (e.g., C–H···O) not captured in computational models .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293), comparing IC values with control compounds (e.g., doxorubicin) .
Q. How to differentiate byproducts (e.g., regioisomers) from the target compound during synthesis?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient. Monitor fragments at m/z 258 (target) vs. m/z 244 (demethylated byproduct) .
- 2D NMR : Perform - COSY and HMBC to distinguish substitution patterns (e.g., cross-peaks between furan H-4 and methoxyphenyl C-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
